Tetrakis(phenylethynyl)silane

Description

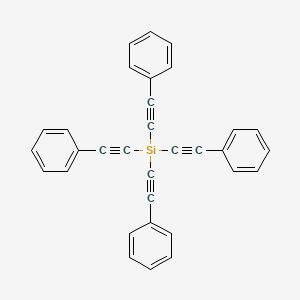

Structure

3D Structure

Properties

IUPAC Name |

tetrakis(2-phenylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20Si/c1-5-13-29(14-6-1)21-25-33(26-22-30-15-7-2-8-16-30,27-23-31-17-9-3-10-18-31)28-24-32-19-11-4-12-20-32/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHYYXOHVQKQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#C[Si](C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283703 | |

| Record name | Tetrakis(phenylethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18769-86-3 | |

| Record name | NSC33024 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrakis(phenylethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Routes to Tetrakis(phenylethynyl)silane

Direct methods for the synthesis of this compound typically involve the reaction of a silicon tetrahalide with a phenylethynyl nucleophile. These routes are favored for their straightforwardness, offering a one-step approach to the target molecule.

Grignard-Type Alkynylation Reactions

A common and effective method for synthesizing this compound and its derivatives involves the use of Grignard reagents. researchgate.netresearchgate.net This approach utilizes the reaction of a silicon halide, most commonly silicon tetrachloride (SiCl₄), with a phenylethynylmagnesium halide (e.g., PhC≡CMgBr). The Grignard reagent, prepared from phenylacetylene (B144264) and a suitable Grignard reagent like ethylmagnesium bromide, acts as a potent nucleophile, displacing the halide ions on the silicon center. researchgate.netresearchgate.net

The reaction is typically carried out in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent. While this method is robust, controlling the stoichiometry is crucial to ensure complete substitution and maximize the yield of the desired tetrasubstituted product. In some instances, nickel-containing catalysts, such as dichloro(diphenylphosphinopropyl)nickel (NiCl₂[dppp]), have been employed to facilitate the coupling. uea.ac.uk

Lithium Acetylide Substitution Reactions

An alternative to the Grignard-based approach is the use of lithium acetylides. researcher.life Phenylacetylene can be readily deprotonated by a strong organolithium base, such as n-butyllithium, to form lithium phenylacetylide (PhC≡CLi). This lithium acetylide is a powerful nucleophile that readily reacts with silicon tetrachloride. researcher.life

Similar to the Grignard reaction, this synthesis is performed in an anhydrous ethereal solvent like THF under inert conditions. The reaction of lithium phenylacetylide with SiCl₄ leads to the sequential substitution of the four chlorine atoms, ultimately yielding this compound. This method is often favored for its clean reaction profile and the high reactivity of the lithium acetylide.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira-type)

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, represent a versatile and widely used method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp², or sometimes sp³, hybridized carbon atoms of organohalides. mdpi.com While less common for the direct synthesis of this compound from silicon tetrachloride, the principles of Sonogashira coupling are extensively applied in the synthesis of related and more complex alkynylsilanes. mdpi.comtubitak.gov.tr

A typical Sonogashira reaction involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base (e.g., an amine like triethylamine (B128534) or diisopropylamine). mdpi.comtubitak.gov.tr For the synthesis of phenylethynylsilanes, this would involve the coupling of a halosilane with phenylacetylene. The reaction mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination to form the desired product and regenerate the palladium catalyst. While highly efficient for introducing one or two alkynyl groups, achieving complete tetrasubstitution on a silicon tetrahalide via this method can be challenging and may require careful optimization of reaction conditions.

| Direct Synthesis Method | Reactants | Key Reagents/Catalysts | Typical Solvent |

| Grignard Alkynylation | Silicon Tetrachloride, Phenylacetylene | Ethylmagnesium Bromide, NiCl₂[dppp] (optional) | THF |

| Lithium Acetylide Substitution | Silicon Tetrachloride, Phenylacetylene | n-Butyllithium | THF |

| Palladium-Catalyzed Cross-Coupling | Halosilane, Phenylacetylene | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) Iodide, Base (e.g., Et₃N) | Toluene, Diisopropylamine |

Precursor Synthesis and Functionalization Strategies

An alternative to the direct four-fold substitution of a silicon tetrahalide is the stepwise synthesis involving the preparation and subsequent functionalization of phenylethynyl-functionalized silane (B1218182) intermediates. This approach offers greater control and allows for the synthesis of unsymmetrically substituted silanes.

Preparation of Phenylethynyl-Functionalized Silane Intermediates

The synthesis of intermediates such as trimethyl(phenylethynyl)silane is a key strategy. ontosight.ai This compound can be prepared by reacting trimethylsilyl (B98337) chloride with phenylacetylene in the presence of a base. ontosight.ai These silyl-protected acetylenes are versatile building blocks in organic synthesis. ontosight.ai For instance, they can undergo hydrolysis to form silanols or participate in cross-coupling reactions to construct more complex molecules. ontosight.ai

Another important class of intermediates are trialkoxy(phenylethynyl)silanes, such as trimethoxy(phenylethynyl)silane. These can be synthesized through various methods, including the reaction of phenylethyne with trimethoxysilane, often catalyzed by transition metals. These alkoxy-functionalized silanes are susceptible to hydrolysis and condensation, leading to the formation of siloxane polymers.

Synthetic Variations Employing Different Halosilane Precursors

The choice of the starting halosilane precursor significantly influences the synthetic outcome. Instead of silicon tetrachloride, partially substituted halosilanes like methyltrichlorosilane (B1216827) or propyltrichlorosilane can be used to synthesize asymmetrically substituted alkynylsilanes. researchgate.netresearchgate.net For example, methyl-tri(phenylethynyl)silane has been synthesized from methyltrichlorosilane and phenylacetylene via a Grignard reaction. researchgate.netresearchgate.net

This strategy allows for the introduction of different organic groups onto the silicon atom, leading to a wide range of functionalized this compound analogues with tailored properties. The reaction conditions for these syntheses are generally similar to those used for the preparation of the parent this compound, involving either Grignard or organolithium reagents.

| Precursor/Intermediate | Synthetic Route | Key Reactants | Potential Functionalization |

| Trimethyl(phenylethynyl)silane | Reaction with base | Trimethylsilyl chloride, Phenylacetylene | Hydrolysis, Cross-coupling |

| Trimethoxy(phenylethynyl)silane | Catalytic coupling | Trimethoxysilane, Phenylacetylene | Hydrolysis, Condensation |

| Methyl-tri(phenylethynyl)silane | Grignard reaction | Methyltrichlorosilane, Phenylacetylene | Further substitution/functionalization |

| Propyl-tri(phenylethynyl)silane | Grignard reaction | Propyl-trichlorosilane, Phenylacetylene | Further substitution/functionalization |

Comparative Synthetic Efficiency with Analogous Group 14 Compounds (e.g., Tin, Germanium)

The synthetic efficiency of this compound can be contextualized by comparing its preparation and reactivity with its Group 14 analogues, namely tetrakis(phenylethynyl)germane and tetra(phenylethynyl)tin. The primary synthetic route to these compounds involves the reaction of the respective Group 14 tetrachloride (MCl₄, where M = Si, Ge, Sn) with a phenylethynyl nucleophile, typically a lithium or Grignard reagent.

While specific yield data for the synthesis of this compound and tetrakis(phenylethynyl)germane under identical conditions is not always detailed in comparative studies, the general procedures are well-established. mdpi.comresearchgate.net For instance, the synthesis of tetra(phenylethynyl)tin via the direct alkynylation of tin tetrachloride with phenylacetylene, catalyzed by zinc chloride and diethylamine, has been reported to achieve yields of 60-80%. researchgate.net Another efficient method for preparing tetraalkynylsilanes utilizes a zinc triflate (Zn(OTf)₂) and diisopropylethylamine (i-Pr₂NEt) promoted reaction between silicon tetrachloride and terminal alkynes. researchgate.net

A direct comparison of the reactivity of these compounds in subsequent reactions offers insight into their relative stability and the polarity of the Metal-Carbon bond, which indirectly relates to their synthetic accessibility and handling. In a study involving the alkynylation of imines, the reactivity of these organometallic compounds was notably different. mdpi.com

| Compound | Reactivity in Imine Alkynylation (Yield of Product 3a) |

| Tetra(phenylethynyl)tin | 92% (under optimized conditions) |

| This compound | 7% |

| Tetrakis(phenylethynyl)germanium | No reaction |

This table demonstrates that under the specified Lewis acid-catalyzed conditions, tetra(phenylethynyl)tin is a significantly more effective alkynylating agent than its silicon analogue, while the germanium compound is completely unreactive. mdpi.com This trend in reactivity (Sn > Si > Ge) highlights the differences in the M-C≡CPh bond strength and polarity across the group. The higher reactivity of the tin compound can be attributed to the weaker and more polar Sn-C bond compared to the Si-C and Ge-C bonds, making the phenylethynyl group more readily transferable.

The synthesis of these compounds is foundational to their application. For example, tetrakis(phenylethynyl)germane has been utilized as a precursor in hydroalumination reactions to form bis-alkenylgermane species. thieme-connect.com The choice of a specific Group 14 tetraalkynyl compound is therefore highly dependent on the desired subsequent application, balancing synthetic accessibility with the required reactivity.

Purification and Isolation Techniques for High Purity

The purification and isolation of this compound are critical steps to obtain a product with the high purity required for its applications in materials science and as a reference compound in spectroscopic studies. scispace.com The methods employed are standard organic and organometallic chemistry techniques, often tailored to the specific impurities present after synthesis.

A common procedure described in the literature involves a multi-step process following the initial reaction. scispace.com After the synthesis, which is typically performed in a solvent like tetrahydrofuran (THF), the reaction mixture is worked up to remove inorganic salts and other byproducts. scispace.com

Common Purification Sequence:

Filtration: The initial step after the reaction is often to filter the crude reaction mixture to remove precipitated salts, such as lithium chloride, which forms when using organolithium reagents. scispace.com

Solvent Extraction/Washing: The filtered residue is typically dissolved in a suitable organic solvent, such as toluene. This solution can then be washed with water or brine to remove any remaining water-soluble impurities. The organic layer is subsequently dried over an anhydrous salt like magnesium sulfate. mdpi.comscispace.com

Recrystallization: This is one of the most effective methods for obtaining high-purity crystalline solids. For this compound, recrystallization from a solvent system like dichloromethane (B109758) has been reported to yield white, needle-like microcrystals. scispace.com The choice of solvent is crucial and is determined by the solubility profile of the compound and its impurities.

Column Chromatography: For analogous compounds like tetrakis(4-biphenylyl)silane, column chromatography over silica (B1680970) gel is a cited purification method. This technique separates compounds based on their differential adsorption to the stationary phase and is highly effective for removing closely related impurities. A typical eluent system might be a mixture of non-polar and slightly more polar solvents, such as toluene/hexane.

Precipitation: For other related organosilanes, such as tetrakis(4-hydroxyphenyl)silane, a purification technique involving dissolution in a good solvent (like THF) followed by precipitation in a poor solvent (like hexane) is used. google.com This method, also known as anti-solvent precipitation, is effective for rapidly obtaining a purified solid product.

The specific combination of these techniques ensures the removal of unreacted starting materials, partially substituted intermediates, and solvent residues, leading to the isolation of this compound with a purity suitable for its intended advanced applications.

| Technique | Purpose | Typical Solvents/Materials | Reference |

| Filtration | Removal of inorganic salt byproducts (e.g., LiCl) | N/A | scispace.com |

| Recrystallization | High purification of the final product | Dichloromethane | scispace.com |

| Solvent Dissolution | Separation from insoluble impurities | Toluene | scispace.com |

| Column Chromatography | Separation of closely related organic impurities | Silica Gel, Toluene/Hexane | mdpi.com |

| Precipitation | Rapid purification from soluble impurities | THF/Hexane | google.com |

Molecular and Electronic Structure Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the successful synthesis and purity of tetrakis(phenylethynyl)silane. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its constituent atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the phenyl protons. These typically appear as multiplets in the aromatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides more detailed structural information. Distinct signals are observed for the different carbon environments, including the quaternary silicon-bound carbon, the acetylenic carbons, and the various carbons of the phenyl groups.

²⁹Si NMR: Silicon-29 NMR is particularly crucial for confirming the silicon's bonding environment. For this compound, a single sharp signal is expected in the ²⁹Si NMR spectrum, indicative of a tetrahedrally coordinated silicon atom. The chemical shift provides insight into the electronic environment of the silicon center. To compensate for the low natural abundance of the ²⁹Si isotope, specialized pulse sequences are often employed to enhance the signal. rsc.org

Table 1: Representative NMR Data for this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

| Compound | Nucleus | Chemical Shift (δ) in ppm |

|---|---|---|

| This compound | ²⁹Si | Near -40 |

| Tetrakis(trimethylsilyl)silane | ¹H | 0.202 |

| (Diisopropyl-amino)methyldi(phenylethynyl)silane | ¹H | 6.91 – 6.74 (m, 10H), 3.49 (hept, J = 6.8 Hz, 2H), 1.33 (d, J = 6.7 Hz, 12H), 0.88 (s, 3H), 0.32 (s, 6H), 0.18 (s, 6H) |

| (Diisopropyl-amino)methyldi(phenylethynyl)silane | ¹³C | 168.8, 143.6, 141.6, 128.9, 127.7, 127.2, 46.8, 25.1, 5.2, 4.9, -1.8 |

| (Diisopropyl-amino)methyldi(phenylethynyl)silane | ²⁹Si | 16.9 (s, SiMe₂), 9.9 (s, SiMe) |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent method for identifying the presence of key structural motifs in this compound. uobabylon.edu.iq The covalent bonds within the molecule are not static but are constantly vibrating in various modes, including stretching and bending. libretexts.org

The IR spectrum of this compound displays several key absorption bands:

C≡C Stretch: A sharp, and often weak, band corresponding to the stretching vibration of the carbon-carbon triple bond is typically observed around 2150 cm⁻¹. The intensity of this absorption can be weak due to the low polarity of the C≡C bond.

C-H Stretch (Aromatic): Absorptions due to the carbon-hydrogen stretching vibrations of the phenyl groups are found at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

Si-C Stretch: The silicon-carbon bond also exhibits a characteristic stretching vibration, although it may be weaker and appear in the fingerprint region of the spectrum.

Table 2: Characteristic Infrared Absorption Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C≡C Stretch | Alkyne | ~2150 |

| C-H Stretch | Aromatic | >3000 |

| C=C Stretch | Aromatic Ring | 1600-1400 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. mdpi.com In a typical electron ionization (EI) mass spectrometer, molecules are bombarded with high-energy electrons, causing them to ionize and, in many cases, to break apart into smaller, charged fragments. uni-saarland.de

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the intact molecule. Analysis of the isotopic pattern of this peak can further confirm the elemental composition. High-resolution mass spectrometry can provide a very precise molecular weight, further confirming the molecular formula.

The fragmentation pattern can also be informative. Common fragmentation pathways might involve the loss of one or more phenylethynyl groups, leading to the observation of fragment ions at lower mass-to-charge ratios.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Solid-State Structural Analysis

While spectroscopic techniques provide invaluable information about the molecule's connectivity and functional groups, a complete understanding of its three-dimensional structure requires solid-state analysis.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. rsc.org The way the X-rays are scattered by the electrons in the crystal provides detailed information about the atomic positions, bond lengths, and bond angles. unica.it

Studies on this compound and related alkynylsilanes have utilized single-crystal X-ray diffraction to confirm their molecular structures. researchgate.net These analyses unequivocally show the tetrahedral coordination geometry around the central silicon atom.

The data obtained from X-ray diffraction experiments allow for a detailed analysis of the molecule's conformation and how it packs within the crystal lattice. researchgate.net For this compound, this includes the precise measurement of Si-C and C≡C bond lengths and the C-Si-C bond angles, which are expected to be close to the ideal tetrahedral angle of 109.5°.

The analysis also reveals the conformation of the phenylethynyl arms and how neighboring molecules interact with each other in the solid state. These intermolecular interactions, which can include van der Waals forces and π-π stacking between the phenyl rings, play a crucial role in determining the bulk properties of the material. The way molecules pack in a crystal can be influenced by factors such as the solvent used for crystallization. weizmann.ac.il

Table 3: Key Crystallographic Parameters for a Representative Tetra-alkynylsilane This table is interactive. Click on the headers to sort the data.

| Parameter | Description | Typical Value |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the unit cell. | Varies depending on the specific derivative |

| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. | Varies depending on the specific derivative |

| Si-C Bond Length | The distance between the central silicon atom and the acetylenic carbon. | ~1.87 Å |

| C≡C Bond Length | The length of the carbon-carbon triple bond. | ~1.20 Å |

| C-Si-C Bond Angle | The angle between two silicon-carbon bonds. | ~109.5° (tetrahedral) |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) has become a fundamental tool for investigating the electronic structure of this compound and its derivatives. scispace.com DFT calculations are instrumental in understanding the ground state electronic structure, providing insights that complement experimental findings. nih.govresearchgate.netscispace.com For instance, in the study of substituted TPES, DFT calculations were used to analyze the effects of fluorination. nih.govresearchgate.net These theoretical investigations revealed that H/F substitution leads to slight modifications in the lattice environment and intermolecular interactions, which are crucial for inducing ferroelectricity in tetrakis(4-fluorophenylethynyl)silane (TFPES). nih.govresearchgate.net

DFT methods have also been employed to study the electronic properties of related silyl-substituted siloles. nih.gov These calculations, combined with Natural Resonance Theory (NRT) and Natural Transition Orbital (NTO) analysis, demonstrated that σ(Si–Si) bonds of attached oligosilanyl fragments engage in hyperconjugational interaction with the π-orbitals of the silole ring's butadiene component. nih.gov This interaction elevates the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the HOMO-LUMO gap and causing a bathochromic shift in the UV spectra. nih.gov

Furthermore, DFT is used to predict how electron-withdrawing substituents on related compounds, like tetrakis(4-biphenylyl)silane, affect their electronic properties. For example, cyano substituents are predicted to lower the Lowest Unoccupied Molecular Orbital (LUMO) levels, enabling n-type semiconductor behavior, a prediction that can be verified with cyclic voltammetry. The versatility of DFT allows for a detailed examination of electron density distribution, molecular orbitals, and the impact of structural modifications on the electronic characteristics of these complex molecules. nih.gov

Table 1: Application of DFT in Analyzing this compound and Analogues

| Compound/System | DFT Method/Functional | Basis Set | Key Findings | Reference(s) |

|---|---|---|---|---|

| TFPES, TCPES, TPES | Not Specified | Not Specified | Revealed slight modifications in lattice environment and intermolecular interactions upon fluorination, inducing ferroelectricity. | nih.gov, researchgate.net |

| Muoniated TPES | Not Specified | Not Specified | Determined the muon addition site. | acs.org, acs.org, scispace.com |

| Silyl Substituted Siloles | M062X | 6–311+G(d,p) | Showed hyperconjugational interaction between Si-Si σ-bonds and silole π-orbitals, raising HOMO energy. | nih.gov |

| Phenyl-SiNPs vs. TPES | DFTB+ and CASTEP | Not Specified | Explained reduced muon hyperfine coupling and contrasting temperature dependence in nanoparticles compared to the model compound. | acs.org, acs.org, scispace.com |

Analysis of Molecular Orbitals and Electronic Transitions

The analysis of molecular orbitals (MOs) and electronic transitions provides deep insight into the photophysical properties of this compound and related compounds. Computational studies are essential for identifying the nature of these transitions. For the muoniated tetrakis(2-phenylethynyl)silane radical, a singly occupied molecular orbital (SOMO) is identified, which is associated with the unpaired electron density at the muon addition site. scispace.com The electronic structure of this radical shows a minimum energy gap between occupied and unoccupied states. scispace.com

In related chromophores, such as those based on an exTTF (extended tetrathiafulvalene) core, DFT calculations show a clear separation of frontier orbitals. The HOMO and HOMO-1 are typically localized on the electron-donor part of the molecule, while the LUMO and LUMO+1 reside on the electron-acceptor moiety. scispace.com This spatial separation is characteristic of charge-transfer transitions.

For substituted pyrene (B120774) derivatives, DFT calculations reveal that the HOMO and LUMO orbitals are primarily located on the pyrene core and the first carbon atoms of the side chains. aip.org Time-dependent DFT (TDDFT) calculations can then predict the energies of optical transitions. For example, in a pyrene derivative, a transition at 2.79 eV was calculated, which is dominated by the HOMO→LUMO transition. aip.org In more complex systems like oligosilanyl-substituted siloles, Natural Transition Orbital (NTO) analysis helps to characterize the nature of electronic excitations. nih.gov For one such silole, the primary singlet transition was found to have 77% HOMO→LUMO character, with minor contributions from other orbital transitions. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry plays a significant role in predicting spectroscopic parameters for this compound and its analogues, which aids in the interpretation of experimental data. Ab initio calculations of muon-electron hyperfine coupling constants (Aμ) have been performed for radicals formed by muonium addition to tetrakis(2-phenylethynyl)silane. researchgate.net These calculated values are then compared with experimental results from avoided level-crossing muon spin resonance (ALC-μSR) to identify the specific radical species formed. researchgate.net

The process often involves simulating the hyperfine coupling constants for all potential muonium addition sites. researchgate.net For tetrakis(2-phenylethynyl)silane, the calculated Aμ values for different carbon atom addition sites can be compiled and compared against the experimental spectrum. researchgate.net For example, a computational simulation using the Gaussian 03 software package was performed prior to μSR measurements to guide the experiments and assist in data analysis. researchgate.net This synergy between theoretical prediction and experimental measurement is a powerful approach for detailed structural and electronic characterization. researchgate.netmpg.de

Table 2: Calculated Muon-Electron Hyperfine Coupling Constants (Aμ) for Muoniated Tetrakis(2-phenylethynyl)silane

| Muonium Addition Site (Carbon Atom) | Calculated Aμ (MHz) |

|---|---|

| C1 | 223.5 |

| C2 | 315.4 |

| C3 | 25.4 |

| C4 | 338.2 |

| C5 | 37.1 |

| C6 | 329.1 |

| C7 | 450.6 |

| C8 | 158.5 |

Data derived from ab initio calculations to assist in the assignment of experimental ALC-μSR spectra. researchgate.net

Computational Modeling of Muon Addition Sites and Spin Density

Computational modeling is a critical tool for identifying muon addition sites and calculating the resulting spin density in this compound, providing essential insights for interpreting muon spin resonance (μSR) experiments. acs.orgscispace.com When a positive muon implants into the molecule, it can abstract an electron to form muonium (Mu), which then adds to the molecule to create a radical. scispace.comresearchgate.net Identifying the location of this addition is key to understanding the electronic structure.

For the tetrakis(2-phenylethynyl)silane model compound, there are several potential sites for muonium addition on each of the four phenylacetylene (B144264) ligands. scispace.com To pinpoint the most likely site, computer simulations using methods like Density Functional Theory (DFT) and Density Functional Tight Binding (DFTB) are employed. scispace.com These calculations determine the energetically most favorable addition site. acs.orgscispace.com Ab initio DFT methods have successfully identified the specific carbon atom on the phenyl ring where the muon adds. acs.orgacs.orgscispace.com

Once the addition site is determined, the muon isotropic hyperfine coupling constant (Aμ), which is directly proportional to the electron spin density at the muon's location, can be calculated. acs.orgscispace.com These calculated values are then compared with experimental μSR data to confirm the model. acs.orgresearchgate.net This combined computational and experimental approach has been used to explain the significant reduction in Aμ observed in phenylacetylene-capped silicon nanoparticles compared to the this compound model compound, attributing it to differences in the density of electronic states. acs.orgacs.orgscispace.com

Through-Space and Through-Bond Conjugation Phenomena

The unique tetrahedral arrangement of four phenylethynyl arms around a central silicon atom in this compound (TPES) gives rise to complex electronic interactions. These interactions, broadly categorized as through-space and through-bond conjugation, are fundamental to the molecule's distinct photophysical properties. The silicon atom acts as a scaffold, holding the π-systems of the organic ligands in close proximity, which facilitates electronic communication between them.

Detailed research, including spectroscopic analysis and computational modeling, has provided insights into these phenomena. The electronic structure is characterized by a degree of delocalization of electrons across the molecule. scispace.com This delocalization is influenced by the interaction between the silicon orbitals and the π-orbitals of the phenylethynyl groups.

One of the key findings is the emergence of through-space conjugation among the four triple bonds attached to the silicon atom. researchgate.net This interaction is described as a participation of the silicon d-orbitals with the acetylenic π-orbitals. researchgate.net This orbital mixing has a significant impact on the molecule's properties, particularly its photoluminescence. researchgate.net First-principles calculations and ab initio molecular dynamics simulations on related structures predict that through-space conjugation between Si d-orbitals and the π* orbitals of the ethynyl (B1212043) units can markedly enhance photoconductivity. researchgate.net

Muon spectroscopic (µSR) studies, when comparing TPES as a model compound to phenylacetylene-capped silicon nanoparticles, have also shed light on its electronic nature. scispace.comacs.org The muon isotropic hyperfine coupling constant (Aµ), which is sensitive to the spin density at the muon addition site, indicates a specific degree of unpaired electron delocalization within the TPES molecule. scispace.com

The influence of these conjugation effects is clearly demonstrated in the photophysical properties of arylethynylsilanes. Research has shown that increasing the number of arylethynyl groups on the silicon center leads to a systematic enhancement of the fluorescence quantum yield, a direct consequence of the increased conjugation. researchgate.net

Table 1: Photoluminescence Quantum Yields of Methoxy-Substituted Arylethynylsilanes This table illustrates the enhancement of emission quantum yields with an increasing number of arylethynyl moieties on the silicon atom, as described in the research. researchgate.net

| Compound | Number of Arylethynyl Groups | Quantum Yield of Emission (Φf) |

| (MeOC₆H₄-C≡C-C₆H₄-C≡C)₄Si | 4 | 0.72 |

| (MeOC₆H₄-C≡C-C₆H₄-C≡C)₂SiMe₂ | 2 | 0.53 |

| MeO-C₆H₄-C≡C-C₆H₄-C≡C-SiMe₃ | 1 | 0.47 |

Furthermore, the electronic structure of TPES is sensitive to subtle changes in its environment and chemical structure. In the solid state, TPES crystallizes in a polar orthorhombic space group (Pna2₁) due to weak C–H···π interactions between the benzene (B151609) ring of one molecule and the C≡C bond of an adjacent molecule. acs.org These intermolecular interactions break the molecular symmetry and lead to slight distortions. acs.org When the terminal hydrogen atoms on the phenyl rings are substituted with fluorine to create Tetrakis(4-fluorophenylethynyl)silane (TFPES), the crystal packing environment is altered. acs.org This minor chemical modification, influencing intermolecular forces, induces a ferroelectric phase transition at a high temperature (475 K), a property not observed in the parent TPES. acs.org In contrast, substituting with larger chlorine or bromine atoms results in centrosymmetric crystal structures that are not ferroelectric. acs.org

Table 2: Crystallographic Properties of TPES and its Halogenated Analogs acs.org

| Compound | Abbreviation | Crystal System (at room temp.) | Space Group (at room temp.) | Key Property |

| This compound | TPES | Orthorhombic | Pna2₁ (Polar) | Non-ferroelectric |

| Tetrakis(4-fluorophenylethynyl)silane | TFPES | Orthorhombic | Pna2₁ (Polar) | Ferroelectric |

| Tetrakis(4-chlorophenylethynyl)silane | TCPES | Tetragonal | I4₁/a (Centrosymmetric) | Not ferroelectric |

| Tetrakis(4-bromophenylethynyl)silane | TBPES | Monoclinic | P2₁/n (Centrosymmetric) | Not ferroelectric |

These findings collectively underscore the critical role of both intramolecular (through-space/through-bond) and intermolecular interactions in defining the electronic and material properties of this compound and its derivatives.

Reactivity and Chemical Transformations

Reactions at the Silicon Center

The primary reaction involving the silicon center of tetrakis(phenylethynyl)silane is its formation through nucleophilic substitution on a silicon tetrahalide. The synthesis typically involves the reaction of silicon tetrachloride (SiCl₄) with four equivalents of a phenylethynyl nucleophile, such as lithium phenylacetylide or a phenylethynyl Grignard reagent. researcher.life This foundational reaction establishes the stable tetrahedral core of the molecule.

While post-synthesis reactions directly at the silicon center of the fully formed this compound are not extensively documented due to the steric hindrance and strength of the Si-C bonds, analogous chemistry of other tetra-substituted silanes suggests potential pathways. For instance, related compounds like tetrakis(4-hydroxyphenyl)silane can undergo further reactions at the silicon-bound functional groups, such as conversion to tetrakis(4-cyanatophenyl)silane. google.com This implies that if functional groups were present on the phenyl rings of this compound, subsequent transformations could be influenced by the silicon core's electronic properties. Fluorine substituents on the phenyl rings of similar tetraarylsilanes have been shown to enhance the electrophilicity at the silicon center, potentially making it more susceptible to nucleophilic attack.

Reactivity of the Phenylethynyl Moieties

The phenylethynyl arms of the molecule are rich in functionality, offering sites for alkynylation reactions and derivatization of the aromatic rings.

Alkynylation Reactions

The ethynyl (B1212043) groups of this compound can act as alkynylating agents, although their reactivity is influenced by the silicon center. In a comparative study of the ZnCl₂-catalyzed alkynylation of imines, this compound was found to be a less effective reagent than its tin analog. mdpi.com While tetra(phenylethynyl)tin provided the desired propargylamine (B41283) product in high yields, the use of this compound resulted in a significantly lower yield of only 7%. mdpi.com This suggests that the silicon-carbon bond is less readily cleaved under these conditions compared to the tin-carbon bond.

Derivatization via Aromatic Ring Functionalization

The phenyl rings of the phenylethynyl moieties are susceptible to electrophilic aromatic substitution and other functionalization reactions common to aryl groups. While specific examples for this compound are not abundant in the literature, the reactivity of analogous aryl silanes provides insight into potential transformations. rsc.orgthieme-connect.com Methods for direct C-H functionalization, such as iridium-catalyzed borylation or palladium-catalyzed halogenation, are well-established for a variety of aromatic compounds and could foreseeably be applied to the phenyl rings of this compound. google.comacs.org Such modifications would introduce new functional groups to the periphery of the molecule, expanding its potential applications in materials science and as a building block for more complex structures. The success of these reactions would likely depend on overcoming the steric hindrance presented by the bulky tetrahedral structure.

Comparison of Reactivity with Tetra(phenylethynyl)tin and Germanium Analogs

The reactivity of this compound is often benchmarked against its heavier group 14 congeners, tetra(phenylethynyl)tin and tetrakis(phenylethynyl)germanium. A clear trend in reactivity is observed in alkynylation reactions. In the ZnCl₂-catalyzed alkynylation of aldimines, tetra(phenylethynyl)tin is the most effective reagent, providing good to high yields of the corresponding propargylamines. mdpi.com In contrast, this compound gives a very low yield (7%), and the germanium analog is completely unreactive under the same conditions. mdpi.com This reactivity trend (Sn > Si > Ge) highlights the influence of the central heteroatom on the lability of the metal-alkynyl bond.

This trend is also consistent with broader observations in cross-coupling reactions involving organometallic compounds of group 14 elements, where organotin reagents are generally more reactive than their silicon and germanium counterparts. acs.org

Table 1: Comparison of Group 14 Tetra(phenylethynyl) Compounds in the Alkynylation of (2,2-dimethylpropylidene)aniline

| Alkynylating Agent | Catalyst | Conditions | Product Yield | Reference |

| Tetra(phenylethynyl)tin | ZnCl₂ | Solvent-free, 100°C, 12h | 98% | mdpi.com |

| This compound | ZnCl₂ | Toluene, 100°C, 9h | 7% | mdpi.com |

| Tetrakis(phenylethynyl)germanium | ZnCl₂ | Toluene, 100°C, 9h | No reaction | mdpi.com |

Polymerization and Oligomerization Pathways

This compound serves as a crucial building block, or core molecule, for the synthesis of larger, well-defined macromolecules such as carbosilane dendrimers. researchgate.netacs.orgacs.org The polymerization and oligomerization pathways typically involve the reactions of the terminal alkyne groups.

A common strategy for the synthesis of carbosilane dendrimers is a divergent approach starting from this compound. researchgate.net This involves a repeated sequence of hydrosilylation of the phenylethynyl groups with a dichlorosilane (B8785471) (e.g., dichloromethylsilane), followed by alkenylation with a Grignard reagent (e.g., vinylmagnesium bromide) or reaction with another nucleophile like lithium phenylacetylide. researchgate.netnih.gov Each cycle adds a new generation to the dendrimer, progressively increasing its size and the number of peripheral functional groups. researchgate.netnih.gov

Table 2: Example of a Divergent Synthesis of a First-Generation Carbosilane Dendrimer from this compound

| Step | Reagents | Product | Reference |

| 1. Hydrosilylation | Dichloromethylsilane (B8780727), Pt catalyst | First-generation dendrimer with Si-Cl termini | researchgate.net |

| 2. Functionalization | Lithium phenylacetylide | First-generation dendrimer with phenylethynyl termini | researchgate.netresearchgate.net |

Furthermore, the phenylethynyl groups themselves can undergo thermal polymerization. Related compounds like methyl-tri(phenylethynyl)silane thermally polymerize at temperatures between 327–377°C to form highly cross-linked, heat-resistant thermoset resins. researcher.life This suggests that this compound can also act as a monomer in thermal curing processes, making it a candidate for high-performance polymers and composites with high thermal stability.

Advanced Applications in Materials Science

Role as a Core Molecule in Dendritic Macromolecules

Tetrakis(phenylethynyl)silane serves as a foundational core molecule for the construction of complex, highly branched macromolecules known as dendrimers. Its tetrahedral geometry and four reactive phenylethynyl groups provide a scaffold for the divergent synthesis of carbosilane dendrimers, enabling precise control over the size, shape, and functionality of the resulting nanostructures.

Synthesis of Carbosilane Dendrimers with this compound Core

The synthesis of carbosilane dendrimers using this compound as the core molecule is a well-established process involving repetitive reaction cycles. researchgate.net A common divergent growth method utilizes cycles of alkynylation and hydrosilylation. researchgate.net Initially, the four phenylethynyl groups of the core molecule undergo hydrosilylation with a suitable reagent, such as dichloromethylsilane (B8780727). researchgate.netresearchgate.net This reaction adds a silicon-hydrogen bond across the carbon-carbon triple bond, creating a new generation of reactive sites.

Subsequently, these newly introduced silyl-hydride or silyl-chloride groups are reacted with an alkynylating agent, like lithium phenylacetylide, to introduce new phenylethynyl groups on the periphery of the molecule. mdpi.comnih.gov This two-step process—hydrosilylation followed by alkynylation—is repeated to build successive generations of the dendrimer, with each generation increasing the number of peripheral branches. nih.gov This method allows for the preparation of dendrimers up to the third generation. mdpi.comnih.gov

An alternative approach involves the reaction of silicon tetrachloride with a primary organomagnesium compound to form a four-armed dendrimer. researchgate.net Further generations can then be built upon this structure through efficient hydrosilylation of polyolefinic dendritic cores with functionalized alkylhydrosilanes. researchgate.net

Dendrimer Generation and Branching Multiplicity

The structure of dendrimers is characterized by their generation number, which refers to the number of repetitive branching cycles during synthesis. nih.gov Starting from the this compound core (Generation 0), each successive hydrosilylation and alkynylation cycle results in a new generation (G1, G2, G3, etc.). mdpi.comnih.govnih.gov

With this compound as the core, dendrimers up to the third generation (G3) have been successfully synthesized. mdpi.comnih.gov The number of peripheral phenylethynyl groups increases exponentially with each generation. A G3 dendrimer originating from a this compound core possesses 32 emanating phenylethynyl groups. mdpi.comnih.gov However, attempts to synthesize the fourth generation (G4) with 64 peripheral groups have been reported to be unsuccessful, likely due to steric hindrance at the densely packed periphery. mdpi.comnih.gov

The branching multiplicity, which is the number of new branches originating from a single branch point, can be tailored by the choice of reagents. researchgate.net For instance, using dichloromethylsilane in the hydrosilylation step leads to a branching multiplicity of two at each silicon atom.

Table 1: Generational Growth of Carbosilane Dendrimers with this compound Core

| Generation | Number of Peripheral Phenylethynyl Groups |

| G0 (Core) | 4 |

| G1 | 8 |

| G2 | 16 |

| G3 | 32 |

Functionalization of Dendritic Peripheries

A key advantage of dendrimers is the ability to introduce a wide variety of functional groups at their periphery, which imparts specific properties and opens up a range of applications. The peripheral phenylethynyl groups on dendrimers with a this compound core are versatile handles for such functionalization.

One common method is the complexation of the acetylene (B1199291) units with metallic species. For example, dendrimers have been terminated with acetylenedicobalt hexacarbonyl groups. researchgate.net This is achieved by reacting the dendrimer, which has bis(phenylethynyl)methylsilyl end groups, with dicobalt octacarbonyl. researchgate.net

Another approach involves the introduction of organic moieties through hydrosilation of the peripheral carbon-carbon triple bonds. mdpi.com This allows for the attachment of various organic or organometallic groups, which can significantly alter the physical and chemical properties of the dendrimer. mdpi.com Furthermore, amidation reactions can be employed to attach polyphenolic moieties like ferulic, caffeic, and gallic acids to the periphery of carbosilane dendrimers, creating systems with potential antioxidant and antibacterial properties. nih.gov These functionalization strategies demonstrate the potential to create tailored dendritic macromolecules for specific applications. mdpi.com

Functional Materials Development

Exploration in Thermoelectric Materials

This compound has also been investigated as a model compound in the study of novel thermoelectric materials, specifically in comparison to phenylacetylene-capped silicon nanoparticles (Phenyl-SiNPs). acs.orgscispace.comresearchgate.net These hybrid silicon nanostructures are of interest for their potential in thermoelectric applications, which involve the direct conversion of thermal energy into electrical energy and vice versa. scispace.com

In a comparative study using muon spectroscopy (µSR) and computational methods, the microscopic electronic structure of Phenyl-SiNPs was analyzed alongside this compound. acs.orgscispace.com The results showed that the muon isotropic hyperfine coupling constant, which is related to the electron spin density at the muon site, was significantly lower for the Phenyl-SiNPs compared to the this compound model compound. acs.orgacs.org

Furthermore, the temperature dependence of this coupling constant was found to be of opposite sign and proportionally larger for the Phenyl-SiNPs. acs.orgacs.org Computational analysis suggests that the Phenyl-SiNPs have an increased density of electronic states near the highest occupied molecular orbital (HOMO) level, even with the organic capping. acs.orgacs.org This enhanced density of states is proposed as a mechanism for improved electron transport in the nanoparticle system compared to the molecular model compound, which is a crucial factor for thermoelectric performance. acs.orgacs.org

Application as Model Compounds for Nanostructured Materials

This compound serves as a crucial molecular model for understanding the properties of more complex nanostructured materials, particularly phenylacetylene-capped silicon nanoparticles (Phenyl-SiNPs). researchgate.netrsc.orgrsc.org These nanoparticles are of interest for applications such as thermoelectrics, and this compound provides a well-defined system for comparative analysis. researchgate.netsioc-journal.cnacs.org By studying this model compound, researchers can gain insight into the fundamental electronic structure and behavior of the organic ligands on the surface of the nanoparticles. researchgate.netrsc.org

The primary analytical technique used in these comparative studies is muon spin rotation (μSR) spectroscopy, which probes the local magnetic and electronic environment at a microscopic level. rsc.org Studies have revealed significant differences in the electronic properties between the bulk Phenyl-SiNPs and the this compound model molecule. rsc.org

| Property | This compound (Model Compound) | Phenyl-SiNPs (Nanostructured Material) | Reference |

|---|---|---|---|

| Muon Isotropic Hyperfine Coupling Constant (Aµ) | Higher value (e.g., ~450 MHz at low temp) | Greatly reduced value (e.g., ~350 MHz at low temp) | researchgate.netrsc.org |

| Temperature Dependence of Aµ | Standard temperature dependence | Opposite sign and proportionally larger dependence | researchgate.netsioc-journal.cnacs.org |

| Mechanism for Electron Transport | Serves as baseline | Enhanced due to an increased density of electronic states near the HOMO level | acs.org |

These comparisons, facilitated by the model compound, have led to the proposal of mechanisms for enhanced electron transport in the nanoparticle system, which is attributed to an increased density of electronic states at the highest occupied molecular orbital (HOMO) energy level, even with the presence of the organic cap. acs.org

Integration into Oligothiophene Derivatives for Optoelectronic Applications

The integration of silane (B1218182) moieties into oligothiophene structures is a known strategy for developing materials with unique optoelectronic properties, leveraging σ–π conjugation between the silicon-silicon sigma orbitals and the aryl π orbitals. While the direct synthesis of derivatives from this compound and oligothiophenes is not extensively documented in the reviewed literature, the principles of combining silane and thiophene (B33073) units are well-established. For instance, researchers have synthesized and studied silane-bridged tetraphenylethene (TPE)-oligothiophene derivatives. sioc-journal.cn In these systems, the number of thiophene units and the substituents on the silane bridge regulate the solid-state luminescence properties. sioc-journal.cn

The general field of oligothiophene derivatives is rich with examples tailored for optoelectronic applications, where modifications aim to control properties like the HOMO/LUMO energy levels and band gaps for use in devices. acs.orgpku.edu.cnacs.org The phenylethynyl groups present in this compound are also used as linkages in other conjugated systems to reduce steric hindrance and induce red shifts in absorption spectra. acs.org Given these related research areas, the future synthesis of derivatives combining the rigid, three-dimensional core of this compound with conductive oligothiophene arms remains a plausible strategy for creating novel materials for optoelectronics. pku.edu.cn

Thermosetting Resins with Organofunctional Silane Moieties

This compound and similar organofunctional silanes are valuable components in the formulation of high-performance thermosetting resins. These resins are designed around a silane that includes a central quaternary silicon atom bonded to non-hydrolyzable moieties which contain reactive groups. Current time information in Bangalore, IN.researchgate.net The phenylethynyl groups on this compound serve as these reactive groups, specifically as unsaturated groups with a triple bond. Current time information in Bangalore, IN.

Upon heating, these terminal phenylethynyl groups can undergo cross-linking reactions, forming a stable network structure. Current time information in Bangalore, IN. This process allows for the creation of resins with tailored cure characteristics and physical properties. The silane can be co-reacted with other monomers to form co-polymerized networks or can polymerize separately to create interpenetrating networks, offering a versatile approach to advanced material design. Current time information in Bangalore, IN. The incorporation of silane coupling agents into thermosetting resins is known to improve tensile and flexural strength, impact resistance, and chemical resistance in the final cured material. kyoto-u.ac.jp

Photophysical Mechanisms and Electronic Dynamics

Studies on Excited State Dynamics and Electron Transport Mechanisms

The photophysical dynamics of this compound are fundamental to its application as a model compound and in potential optoelectronic materials. While direct, comprehensive studies on the excited state dynamics of isolated this compound are not broadly detailed, its comparative role against Phenyl-SiNPs provides significant insights. acs.org Computational studies suggest that in the nanoparticle system, the presence of an organic cap derived from molecules like phenylacetylene (B144264) leads to an increase in the density of electronic states at the HOMO energy level. acs.org This finding implies a mechanism for enhanced electron transport in the nanoparticles compared to the baseline behavior of the this compound model. acs.org

Muon Spin Rotation (μSR) Spectroscopy for Microscopic Electronic Structure

Muon Spin Rotation (μSR) is a powerful nuclear technique that provides detailed information about the microscopic magnetic and electronic environment within a material. In this method, spin-polarized positive muons are implanted into a sample, and the time evolution of their spin polarization is monitored by detecting the emitted positrons from their decay. This evolution is highly sensitive to the local magnetic fields at the muon stopping site, making it an ideal probe for the electronic structure of materials like this compound. researchgate.netrsc.org

Combined μSR and computational studies have been conducted on this compound in solution to serve as a benchmark for understanding thermoelectric Phenyl-SiNPs. researchgate.netacs.org These experiments have precisely measured the muon isotropic hyperfine coupling constant (Aµ), a key parameter that reflects the electronic structure. researchgate.netsioc-journal.cnacs.org A significant finding is that the value of Aµ is substantially lower in the Phenyl-SiNPs system compared to the this compound model compound. researchgate.netacs.org Furthermore, the temperature dependence of Aµ for the nanoparticles was found to be proportionally larger and of the opposite sign compared to the model compound, indicating a distinct difference in their microscopic electronic structures. researchgate.netacs.org

Investigations of Spin Density and Hyperfine Coupling

The hyperfine coupling constant, particularly the muon isotropic hyperfine coupling constant (Aµ), is directly dependent on the spin density at the location of the implanted muon. researchgate.netacs.org Therefore, investigations into this parameter provide direct insight into the distribution of electron spin within a molecule or material. In the comparative studies of this compound and Phenyl-SiNPs, the observed reduction in Aµ for the nanoparticle system indicates a significantly lower spin density at the muon site compared to the model compound. researchgate.netrsc.org

To interpret these experimental results, ab initio Density Functional Theory (DFT) methods are employed. acs.org These computational models help determine the likely muon addition site on the molecule and calculate the expected hyperfine coupling constants. researchgate.netacs.org For this compound, these calculations have been crucial for assigning the muon addition site and understanding the baseline spin density distribution. researchgate.net The discrepancy between the calculated values for the model compound and the experimental results from the nanoparticles provides a quantitative measure of how the nanostructure alters the electronic environment and spin density, which is key to explaining the enhanced thermoelectric properties of the Phenyl-SiNPs. acs.org

Future Research Directions and Unexplored Avenues

Expansion of Dendritic Architectures and Complex Supramolecular Assemblies

The foundational structure of tetrakis(phenylethynyl)silane makes it an ideal core molecule for the synthesis of carbosilane dendrimers. researchgate.net Future research could focus on the iterative growth of higher-generation dendrimers from this core. acs.org The exploration of "core-shell" architectures, where the properties of the core and the periphery of the dendrimer are independently tuned, could lead to novel materials with tailored functionalities. researchgate.net The synthesis of dendrimers with varied end-groups, such as ferrocenyl units, has already been demonstrated and points towards the potential for creating complex, multi-functional macromolecules. researchgate.net Investigating the self-assembly of these dendritic structures into more complex supramolecular assemblies could yield materials with interesting photophysical or catalytic properties.

Development of Novel Catalytic Applications

While this compound itself is not a catalyst, its derivatives hold potential in catalysis. Research has shown that related organosilicon compounds can act as ligands for transition metal catalysts. ontosight.ai Future work could explore the synthesis of this compound derivatives bearing coordinating functional groups on the phenyl rings. These could act as novel tetradentate ligands for various catalytic transformations, such as cross-coupling and hydrosilylation reactions. ontosight.ai The rigid tetrahedral geometry imposed by the central silicon atom could enforce specific spatial arrangements of the catalytic sites, potentially leading to high selectivity and efficiency.

Advanced Spectroscopic Probes for Real-Time Processes

The unique electronic structure of this compound and its derivatives makes them interesting candidates for advanced spectroscopic probes. Muon spectroscopic (µSR) studies have already been employed to investigate the microscopic electronic structure of this compound. scispace.com Future research could expand on this by using time-resolved spectroscopic techniques to monitor real-time processes, such as charge transport or conformational changes in materials incorporating this molecule. The photoluminescent properties of arylethynylsilanes suggest their potential application as fluorescent probes to study dynamic events in biological or material systems. researchgate.net

Rational Design of Derivatives for Tuned Material Properties

The properties of this compound can be systematically modified through the rational design of its derivatives. A notable example is the synthesis of tetrakis(4-fluorophenylethynyl)silane (TFPES), where the substitution of hydrogen with fluorine atoms induces ferroelectric properties with a high Curie temperature of 475 K. nih.govacs.org This highlights the profound impact of subtle chemical modifications.

Future research should focus on a systematic investigation of how different substituents on the phenyl rings affect the material's properties. For instance, introducing electron-donating or electron-withdrawing groups could be used to tune the electronic and optical properties for applications in organic electronics. The thermal stability of the compound, with decomposition occurring above 400°C, is already a significant advantage for high-temperature applications. Further enhancements could be achieved through the incorporation of specific functional groups that promote cross-linking upon heating. researchgate.net

Interactive Data Table: Properties of this compound and its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | C32H20Si | 432.59 | High thermal stability (>400°C), non-ferroelectric. acs.org |

| Tetrakis(4-fluorophenylethynyl)silane | C32H16F4Si | 504.56 | Ferroelectric with a high Curie temperature (475 K). nih.govacs.org |

| Tetrakis(4-chlorophenylethynyl)silane | C32H16Cl4Si | 570.38 | Centrosymmetric crystal structure, not ferroelectric. acs.org |

| Tetrakis(4-bromophenylethynyl)silane | C32H16Br4Si | 748.18 | Centrosymmetric crystal structure, not ferroelectric. acs.org |

This systematic approach to derivatization will be crucial for unlocking the full potential of this compound as a versatile building block for advanced materials.

Q & A

Q. What are the common synthetic routes for Tetrakis(phenylethynyl)silane, and how can purity be optimized?

this compound is typically synthesized via Sonogashira coupling, where silicon tetrachloride reacts with phenylacetylene derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper iodide co-catalyst . One-step synthesis methods are also employed, leveraging pre-functionalized alkynes (e.g., TMS-protected intermediates) to streamline the process . Purity optimization involves column chromatography using silica gel and non-polar solvents, followed by recrystallization from toluene/hexane mixtures. Residual catalyst removal requires aqueous washes (NH₄Cl solution) and drying over MgSO₄ .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹³C NMR : Identifies carbon environments in phenylethynyl groups, with chemical shifts (δ ~70–130 ppm) reflecting conjugation with the silicon center .

- FTIR : Confirms alkyne C≡C stretches (~2100 cm⁻¹) and Si-C bonding (~1250 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry, showing tetrahedral silicon coordination and bond angles (~109.5°) . Cross-referencing these methods ensures structural validation and detects impurities.

Q. What are the stability considerations for handling this compound in ambient conditions?

The compound is moisture-sensitive, requiring storage under inert gas (Ar/N₂) and use of anhydrous solvents. Decomposition pathways include hydrolysis of Si-C bonds, producing silanol byproducts. Stability tests under controlled humidity (e.g., 30% RH) show gradual degradation over 72 hours, necessitating real-time monitoring via FTIR .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

Density Functional Theory (DFT) simulations reveal delocalized π-electron systems across phenylethynyl ligands, with HOMO-LUMO gaps (~3.2 eV) indicating semiconducting behavior. Charge distribution maps highlight electron-rich ethynyl groups, supporting applications in conductive hybrid materials . Comparative studies with boron analogs (e.g., tetrakis(phenylethynyl)borate) show weaker π-acceptor behavior in silicon, emphasizing its role as a σ-donor in coordination chemistry .

Q. What strategies resolve contradictions in reactivity data between this compound and analogous organometallics?

Discrepancies in catalytic activity (e.g., vs. Sn or Ge analogs) arise from differences in electronegativity and bond dissociation energies. Controlled experiments under identical conditions (solvent, temperature) paired with Hammett parameter analysis quantify substituent effects. For example, electron-withdrawing groups on phenyl rings reduce silicon’s Lewis acidity, altering reaction kinetics .

Q. How does this compound enhance hybrid nanostructures in materials science?

The compound serves as a precursor for silicon-carbon frameworks in photovoltaic and sensor applications. For instance, pyrolysis at 800°C under N₂ yields silicon carbide (SiC) nanowires with embedded graphitic carbon, verified by TEM and Raman spectroscopy. Surface functionalization via thiol-alkyne "click" chemistry improves dispersion in polymer matrices .

Q. What methodologies validate environmental safety during large-scale synthesis?

Lifecycle assessments (LCAs) track waste streams, particularly chlorinated byproducts from Sonogashira coupling. Neutralization with NaHCO₃ and adsorption via activated carbon reduce toxicity. Microbial degradation assays (e.g., using Pseudomonas spp.) confirm biodegradability of organic fragments within 30 days .

Data Analysis & Experimental Design

Q. How should researchers design experiments to compare this compound’s performance across applications?

Use a factorial design varying parameters:

Q. What statistical approaches reconcile variability in spectroscopic data across laboratories?

Implement interlaboratory calibration using certified reference materials (CRMs). For NMR, align δ values relative to TMS and report deviations (±0.05 ppm). Principal Component Analysis (PCA) clusters datasets, distinguishing instrument-specific noise from structural anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.